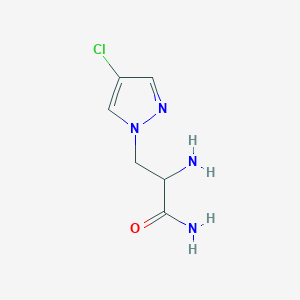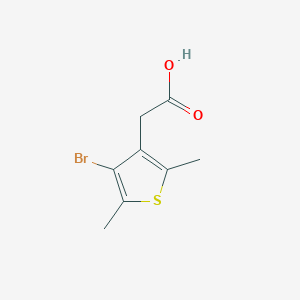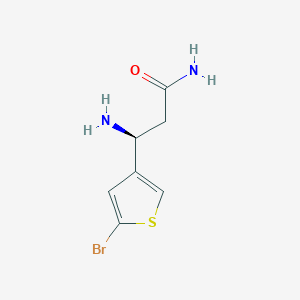
2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide is a compound that belongs to the class of aminopyrazoles. Aminopyrazoles are known for their significant therapeutic potential and are widely studied in medicinal chemistry. The presence of the pyrazole ring in this compound makes it a valuable scaffold for the development of various pharmacologically active agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide typically involves the reaction of 4-chloro-1H-pyrazole with 2-amino-3-chloropropanamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediates, followed by their conversion into the final product through a series of chemical reactions. The use of advanced techniques such as microwave irradiation and catalytic processes can enhance the efficiency and yield of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications in the treatment of various diseases, including cancer and inflammatory conditions.
Industry: The compound is used in the development of agrochemicals and other industrial products
Wirkmechanismus
The mechanism of action of 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-4-chloropyrazole: Similar in structure but lacks the propanamide group.
2-Amino-3-(4-fluoro-1H-pyrazol-1-YL)propanamide: Similar but with a fluorine atom instead of chlorine.
2-Amino-3-(1H-pyrazol-1-YL)propanamide: Lacks the chlorine atom in the pyrazole ring
Uniqueness
2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide is unique due to the presence of both the amino and chloro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in medicinal chemistry and industrial processes .
Eigenschaften
Molekularformel |
C6H9ClN4O |
|---|---|
Molekulargewicht |
188.61 g/mol |
IUPAC-Name |
2-amino-3-(4-chloropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C6H9ClN4O/c7-4-1-10-11(2-4)3-5(8)6(9)12/h1-2,5H,3,8H2,(H2,9,12) |
InChI-Schlüssel |
IJGDIDLOVMKMNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NN1CC(C(=O)N)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B13306396.png)


![(2-Ethoxyethyl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B13306411.png)



![4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole](/img/structure/B13306430.png)
![9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13306433.png)

![N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B13306444.png)
![2-Amino-3-(bicyclo[2.2.1]heptan-2-YL)propanamide](/img/structure/B13306447.png)

![3-[(1-Cyclohexylethyl)amino]propan-1-ol](/img/structure/B13306462.png)
